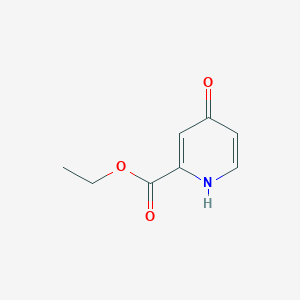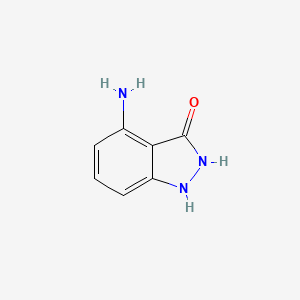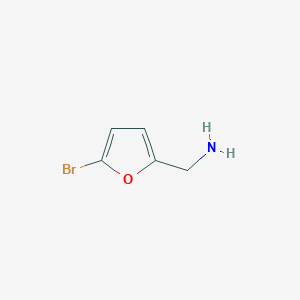
(5-Bromofuran-2-yl)methanamine
Overview
Description
(5-Bromofuran-2-yl)methanamine is a useful research compound. Its molecular formula is C5H6BrNO and its molecular weight is 176.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Evaluation : The derivative (3-(5-bromopyridin-2-yl) azetidin-3-yl) methanamine was synthesized and evaluated for antibacterial and antifungal activity, showing acceptable results (Rao, Prasad, & Rao, 2013).
Antimicrobial and Anticancer Studies : Research on 5-Bromo\nsalicylaldehyde-furan-2-yl-methanamine condensed Schiff base rare earth metal complexes revealed their antimicrobial and anticancer activities, particularly against HeLa and MCF7 cancer cell lines. One of the complexes showed significant biological efficacy (Preethi, Jayaprakash, Rani, & Vijayakumar, 2021).
Physicochemical Properties and Antibacterial Activity : A study on new S-derivatives of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazol-3-thiols investigated their synthesis and antibacterial activity, suggesting their potential against multi-resistant strains of microorganisms (2020).
Design and Synthesis for Antibacterial and Antifungal Activities : A series of [1-(6-methoxy-2-methylquinolin-4-yl)-1H-1,2,3-triazol-4-yl] methanamine derivatives were synthesized and showed moderate to very good antibacterial and antifungal activities (Thomas, Adhikari, & Shetty, 2010).
Antidepressant Drug Candidates : Research on novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives identified them as "biased agonists" of serotonin 5-HT1A receptors, showing potential as antidepressant drug candidates (Sniecikowska et al., 2019).
Catalytic Properties and Drug Development : The synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine and its characterization was explored, indicating its potential in catalytic properties and drug development (Shimoga, Shin, & Kim, 2018).
Anticancer Activity of Metal Complexes : The synthesis of new palladium (Pd)II and platinum (Pt)II complexes based on Schiff base ligands, including R-(furan-2-yl)methanamine derivatives, was reported. These complexes showed significant anticancer activity against various human cancerous cell lines (Mbugua et al., 2020).
Treatment of Bone Disorders : A compound with a 2-aminopyrimidine template, targeting the Wnt beta-catenin system, was discovered for the treatment of bone disorders. This compound showed a dose-dependent increase in trabecular bone formation rate in experimental models (Pelletier et al., 2009).
Safety and Hazards
The safety information for “(5-Bromofuran-2-yl)methanamine” includes the following hazard statements: H302, H315, H318, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .
Mechanism of Action
Target of Action
It is known that similar compounds interact with various enzymes and receptors in the body .
Mode of Action
It is known that similar compounds can undergo oxidation reactions . In these reactions, the compound interacts with its targets, leading to changes in their function .
Biochemical Pathways
It is known that similar compounds can undergo oxidation reactions, leading to the formation of various synthetic intermediates such as imines, nitriles, oximes, and amides . These intermediates can then participate in various biochemical pathways, leading to downstream effects .
Pharmacokinetics
It is known that the compound has a molecular weight of 17601 , which may influence its bioavailability.
Result of Action
It is known that similar compounds can undergo oxidation reactions, leading to the formation of various synthetic intermediates . These intermediates can then interact with various targets in the body, leading to changes in their function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (5-Bromofuran-2-yl)methanamine. For instance, the compound is stored at a temperature of 4 degrees Celsius , suggesting that it may be sensitive to temperature changes. Other environmental factors, such as pH and the presence of other compounds, may also influence its action.
Biochemical Analysis
Biochemical Properties
(5-Bromofuran-2-yl)methanamine plays a significant role in biochemical reactions, particularly in the oxidation of amines to their corresponding aldehydes and ketones. This compound interacts with enzymes such as PhI(OAc)2 in combination with a catalytic amount of TEMPO, which acts as an oxidizing agent . The nature of these interactions involves the conversion of primary and secondary amines into carbonyl compounds, which are essential building blocks in synthetic organic chemistry.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by participating in oxidation reactions that lead to the formation of carbonyl compounds. These reactions can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, the oxidation of amines by this compound can result in the production of imines, nitriles, oximes, and amides, which are crucial intermediates in biochemical pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. The compound’s mechanism of action involves the oxidation of amines to carbonyl compounds, facilitated by the catalytic activity of TEMPO and PhI(OAc)2. This process leads to changes in gene expression and the activation of specific signaling pathways that regulate cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can also impact cellular processes. Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to alter cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects by participating in essential biochemical reactions. At higher doses, this compound can exhibit toxic or adverse effects, including enzyme inhibition and disruption of cellular functions. Threshold effects observed in these studies highlight the importance of dosage regulation to minimize potential toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, including the oxidation of amines to carbonyl compounds. This process involves enzymes such as PhI(OAc)2 and TEMPO, which facilitate the conversion of amines into aldehydes and ketones. The compound’s involvement in these pathways can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport mechanisms of this compound is crucial for elucidating its effects on cellular functions and its potential therapeutic applications .
Subcellular Localization
The subcellular localization of this compound plays a vital role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence the compound’s interactions with biomolecules and its overall impact on cellular processes .
Properties
IUPAC Name |
(5-bromofuran-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrNO/c6-5-2-1-4(3-7)8-5/h1-2H,3,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUZCAYXIVIOWTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)Br)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80587945 | |
| Record name | 1-(5-Bromofuran-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80587945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
263169-37-5 | |
| Record name | 1-(5-Bromofuran-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80587945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




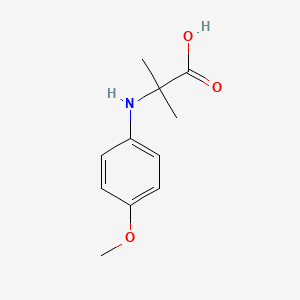
![8-Bromoimidazo[1,2-a]pyridine](/img/structure/B1285415.png)

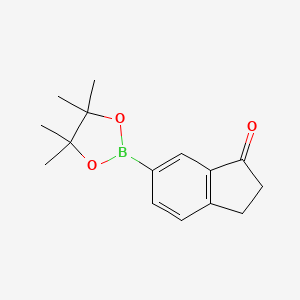
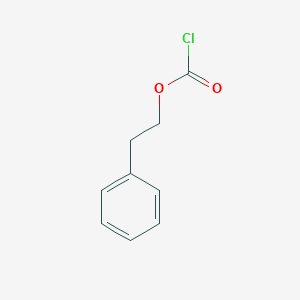
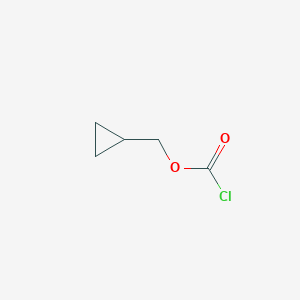


![7-Bromo-4-methyl-4H-pyrido[3,2-b][1,4]oxazin-3-one](/img/structure/B1285435.png)
![6-Bromo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B1285436.png)
